N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide is a benzimidazole-derived acetamide compound featuring a methoxymethyl group at the 2-position of the benzimidazole core and a 4-methoxyphenyl acetamide moiety. Benzimidazoles are heterocyclic systems widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-11-17-20-15-8-5-13(10-16(15)21-17)19-18(22)9-12-3-6-14(24-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
KOOTWXXFVXFJDY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth against both Gram-positive and Gram-negative strains. The minimum inhibitory concentrations (MICs) for various derivatives have been reported, indicating their potential as antimicrobial agents.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | K. pneumoniae |
These results suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics .
Anticancer Activity
The anticancer potential of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide has also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
These findings highlight the potential of this compound as an anticancer agent, with some derivatives showing greater efficacy than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against various pathogens, showing significant inhibition across multiple strains, including resistant bacterial species .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of these compounds on HCT116 cells, revealing promising results that warrant further exploration for clinical applications in cancer therapy .
- In Vivo Studies : Additional research assessed the in vivo antitubercular activity of related compounds against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents beyond cancer treatment .
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural features, synthetic routes, and biological activities of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide with analogous compounds reported in the literature.
Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycle Influence: The benzimidazole core in the target compound may offer distinct binding interactions compared to benzothiazole (e.g., compound 3.1.3) or quinazoline (e.g., compounds 38–40). Benzimidazoles are known to intercalate with DNA or inhibit kinases, whereas quinazolines often target tyrosine kinases .
- Methoxy Substitutions : The 4-methoxyphenyl group is a recurring motif in bioactive acetamides (e.g., compound VIf and 3.1.3), suggesting its role in enhancing electron-donating effects and improving target affinity .
- Methoxymethyl vs. Other Substituents: The 2-methoxymethyl group on the benzimidazole core is unique compared to chlorophenoxy (3.1.3) or sulfamoyl groups (VIg).
Structure-Activity Relationship (SAR)
- Methoxy Positioning : Para-methoxy groups (e.g., 4-methoxyphenyl) consistently correlate with improved activity, likely due to enhanced π-π stacking or hydrogen bonding .
- Heterocyclic Core: Benzimidazole and benzothiazole cores favor planar interactions with biological targets, whereas bulkier substituents (e.g., chromenone in VIf) may limit bioavailability .
- Acetamide Linker : The acetamide bridge provides conformational flexibility, critical for target engagement in diverse scaffolds .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 310.35 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : The primary reactants include 2-(methoxymethyl)-1H-benzimidazole and 4-methoxyphenylacetyl chloride.
- Conditions : The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions, often using a base such as triethylamine to facilitate the acylation process.
- Purification : Post-reaction, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. The mechanism of action is believed to involve:
- Inhibition of Tubulin Polymerization : Compounds in this class interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Research has indicated neuroprotective properties for benzimidazole derivatives against oxidative stress-induced neuroinflammation. The compound shows promise in:
- Reducing neuronal death associated with neurodegenerative disorders.
- Modulating inflammatory pathways and promoting neuronal survival through antioxidant mechanisms .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various benzimidazole derivatives on cancer cell lines reported that compounds similar to this compound exhibited IC values ranging from 0.69 mM to 22 mM against multiple cancer types, including MCF-7 (breast cancer) and A549 (lung cancer) .
Case Study 2: Neuroprotection
In a neuroprotective study, benzimidazole derivatives were tested for their ability to attenuate oxidative stress-induced damage in neuronal cultures. Results indicated a significant reduction in markers of inflammation and apoptosis when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 310.35 g/mol |
| Anticancer IC Range | 0.69 mM - 22 mM |
| Neuroprotective Effects | Significant reduction in inflammation |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzimidazole derivatives and substituted acetamides. For example, analogous acetamides are synthesized by reacting chloroacetamide intermediates with benzimidazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ . Intermediates are characterized via -NMR (e.g., methoxy groups at δ 3.8–4.0 ppm), mass spectrometry (molecular ion peaks), and IR spectroscopy (amide C=O stretches at ~1650 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Structural validation employs - and -NMR to verify substitution patterns (e.g., benzimidazole protons at δ 7.2–8.1 ppm) and LC-MS/MS for molecular weight confirmation .
Q. What analytical techniques are critical for distinguishing stereoisomers or polymorphs of this compound?
- Methodological Answer : X-ray crystallography resolves stereochemistry (e.g., diastereomers separated via chiral chromatography in analogous compounds) . Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting melting point variations (e.g., 155–197°C for related acetamides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzimidazole-acetamide coupling step?
- Methodological Answer : Catalyst screening (e.g., Pd/XPhos systems for C–N bond formation) and solvent selection (e.g., toluene for sterically hindered reactions) enhance yields. Base optimization (e.g., Cs₂CO₃ vs. NaOtBu) improves deprotonation efficiency, while microwave-assisted synthesis reduces reaction time . Kinetic studies (e.g., in situ FTIR) monitor intermediate formation .
Q. What strategies are effective for resolving contradictions in pharmacological activity data (e.g., variable IC₅₀ values across cell lines)?
- Methodological Answer : Replicate assays using standardized protocols (e.g., MTT assay for cytotoxicity) and validate target engagement via binding studies (e.g., fluorescence polarization for receptor affinity). Structural analogs (e.g., 4-methoxyphenyl derivatives) can isolate substituent effects on bioactivity . Molecular docking identifies binding mode variations due to methoxymethyl group flexibility .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer cells?
- Methodological Answer : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) determine mechanistic pathways. RNA sequencing or Western blotting (e.g., caspase-3 activation) identifies downstream targets. Comparative studies with structurally related compounds (e.g., thiazole-acetamides) highlight critical pharmacophores .
Q. What methodologies are recommended for assessing the compound’s selectivity and off-target toxicity?
- Methodological Answer : Panel-based screening (e.g., Eurofins Cerep’s SafetyScreen44) evaluates off-target interactions. In vivo toxicokinetic studies (rodent models) assess hepatic/renal toxicity, while Ames tests rule out mutagenicity . Selective cytotoxicity is quantified via therapeutic index (IC₅₀ ratio between cancer and normal cells, e.g., NIH/3T3 vs. A549) .
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Methodological Answer : Prodrug derivatization (e.g., phosphate esters of the methoxy group) enhances aqueous solubility. Nanoformulation (liposomes or cyclodextrin complexes) improves bioavailability. LogP values are optimized via substituent modification (e.g., replacing methoxymethyl with hydrophilic groups) .
Notes
- Critical Synthesis Considerations : Steric hindrance from the methoxymethyl group may require elevated temperatures (80–100°C) for coupling reactions .
- Data Interpretation : Contradictory bioactivity data may arise from assay variability; use orthogonal methods (e.g., SPR vs. cell-based assays) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
